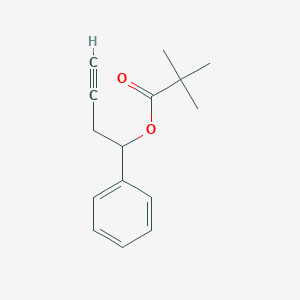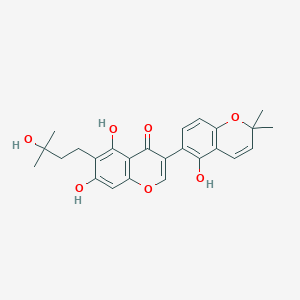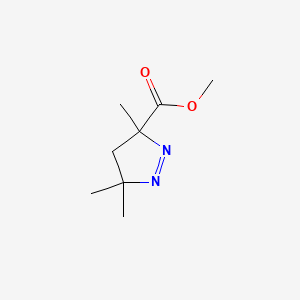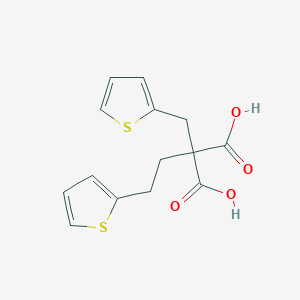
Microcarbonin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a secondary metabolite produced by the cyanobacterium Microcystis sp. strain MB-K, which was isolated from the freshwater Lake Kinneret in Israel . This compound has garnered interest due to its unique chemical structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Microcarbonin A involves the coupling of a decyl chain and a nona-1,3-diynyl chain to a benzene-1,3-diol core. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. general methods for synthesizing resorcinol derivatives typically involve Friedel-Crafts alkylation or acylation reactions, followed by further functionalization steps.
Industrial Production Methods
Industrial production methods for this compound have not been well-established, likely due to its relatively recent discovery and specialized nature. The production of such compounds on an industrial scale would typically require optimization of microbial fermentation processes or chemical synthesis routes to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Microcarbonin A, like other resorcinol derivatives, can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized forms.
Reduction: Reduction of the diynyl chain or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry: As a model compound for studying the reactivity of resorcinol derivatives and their synthetic applications.
Medicine: Potential antimicrobial and anticancer properties, although more research is needed to fully understand its therapeutic potential.
Industry: Possible applications in the development of new materials or bioactive compounds.
Mécanisme D'action
The exact mechanism of action of Microcarbonin A is not fully understood. it is believed to exert its effects through interactions with cellular membranes and proteins, potentially disrupting cellular processes and signaling pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Microcarbonin A can be compared to other resorcinol derivatives and cyanobacterial metabolites:
Dialkylresorcinols: Such as 2-n-hexyl-5-n-propylresorcinol, which have similar structural features and biological activities.
Microcystins: Another class of cyanobacterial toxins with different structures but similar ecological roles.
Alkylresorcinols: Including monoalkylresorcinols and dialkylresorcinols, which share the resorcinol core but differ in the length and saturation of their alkyl chains.
This compound stands out due to its unique diynyl chain, which may confer distinct chemical and biological properties compared to other resorcinol derivatives.
Propriétés
Numéro CAS |
925236-23-3 |
|---|---|
Formule moléculaire |
C25H36O2 |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
2-decyl-5-nona-1,3-diynylbenzene-1,3-diol |
InChI |
InChI=1S/C25H36O2/c1-3-5-7-9-11-13-15-17-19-23-24(26)20-22(21-25(23)27)18-16-14-12-10-8-6-4-2/h20-21,26-27H,3-11,13,15,17,19H2,1-2H3 |
Clé InChI |
SIKKSDHUYNQRBH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=C(C=C(C=C1O)C#CC#CCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14178781.png)




methyl}-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone](/img/structure/B14178796.png)
![(2S)-2-[1-(2-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B14178804.png)
![1-([1,1'-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine](/img/structure/B14178812.png)
![6-(3-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178825.png)

![[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14178840.png)

![Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14178859.png)
